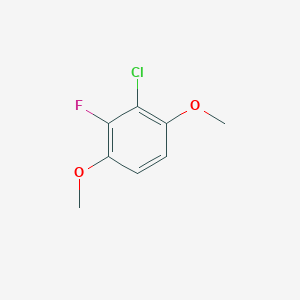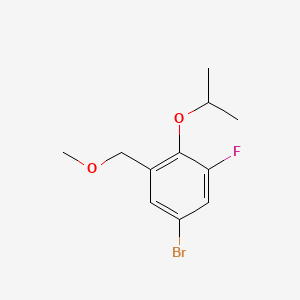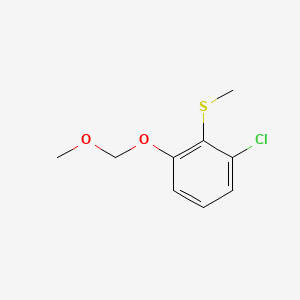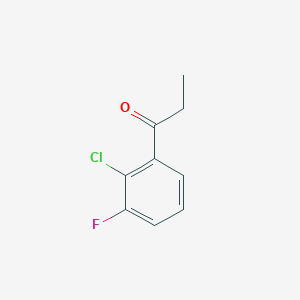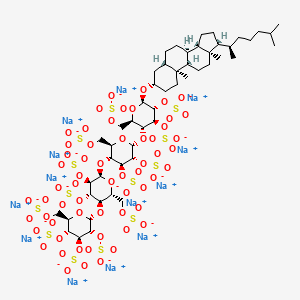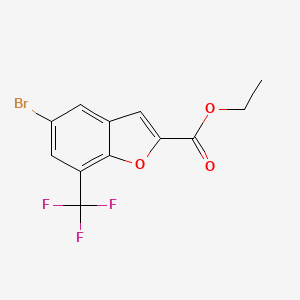
N-(4-Aminomethyl-phenyl)-3-methoxy-propionamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Aminomethyl-phenyl)-3-methoxy-propionamide hydrochloride is an organo-chloride compound that finds extensive usage in the synthesis of diverse compounds. This compound dissolves in water and polar organic solvents, and exhibits numerous applications in scientific research and laboratory settings .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminomethyl-phenyl)-3-methoxy-propionamide hydrochloride typically involves the reaction of 4-aminomethylphenyl with 3-methoxypropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
N-(4-Aminomethyl-phenyl)-3-methoxy-propionamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides.
科学研究应用
N-(4-Aminomethyl-phenyl)-3-methoxy-propionamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
作用机制
The mechanism of action of N-(4-Aminomethyl-phenyl)-3-methoxy-propionamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- N-(4-Aminomethyl-phenyl)acetamide hydrochloride
- N-(4-Aminomethyl-phenyl)urea
- 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride
Uniqueness
N-(4-Aminomethyl-phenyl)-3-methoxy-propionamide hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a methoxy group on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
属性
分子式 |
C11H17ClN2O2 |
|---|---|
分子量 |
244.72 g/mol |
IUPAC 名称 |
N-[4-(aminomethyl)phenyl]-3-methoxypropanamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-15-7-6-11(14)13-10-4-2-9(8-12)3-5-10;/h2-5H,6-8,12H2,1H3,(H,13,14);1H |
InChI 键 |
XLLRGSPPZJAYPR-UHFFFAOYSA-N |
规范 SMILES |
COCCC(=O)NC1=CC=C(C=C1)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


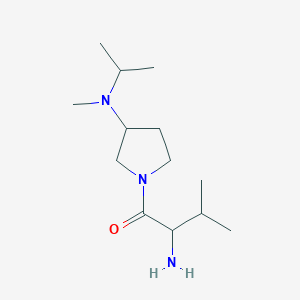
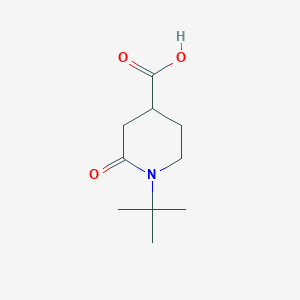
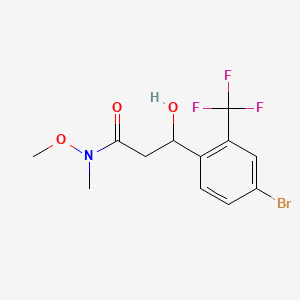
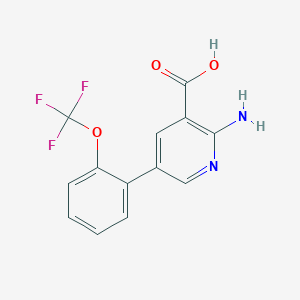
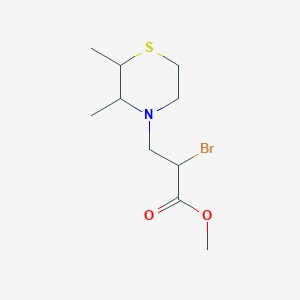
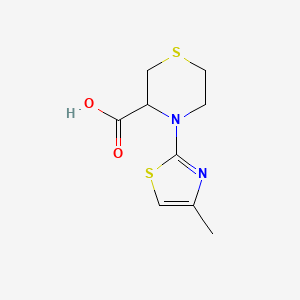
![Methyl 2-[2-[6-(2-hydroxyphenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate](/img/structure/B14773593.png)
![trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B14773598.png)
